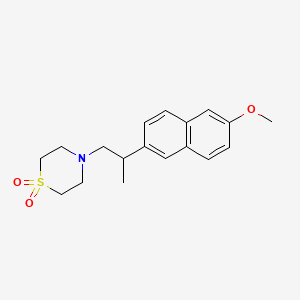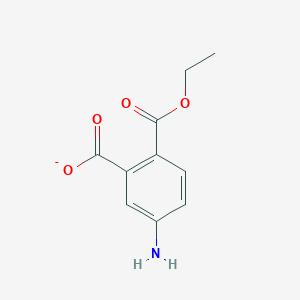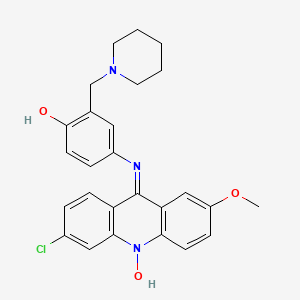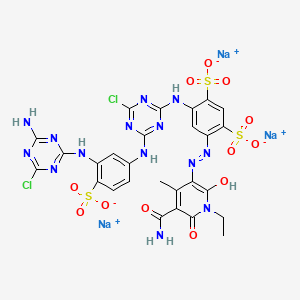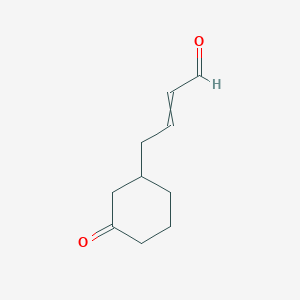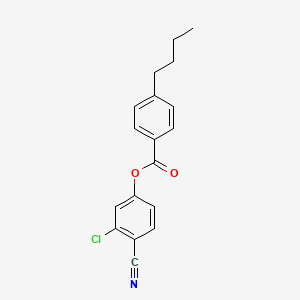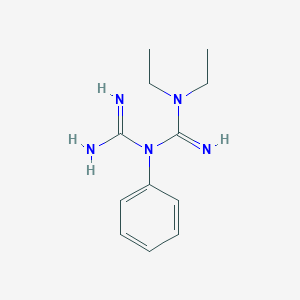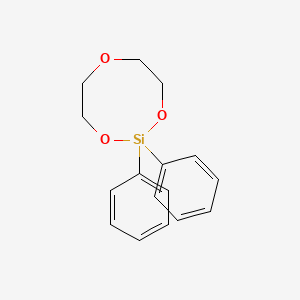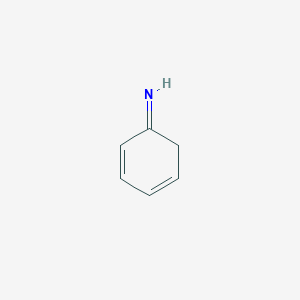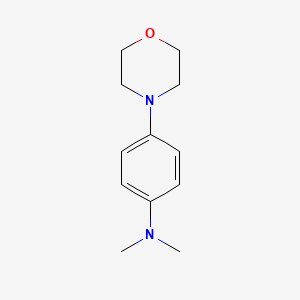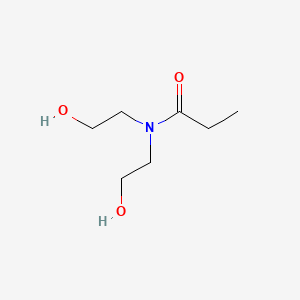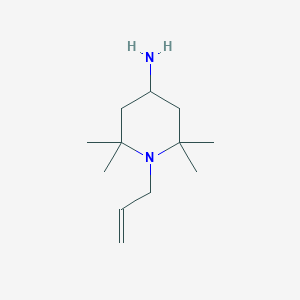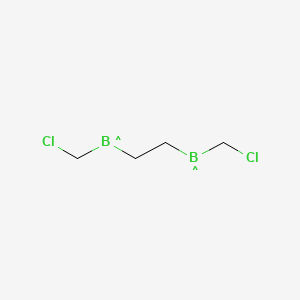![molecular formula C15H26ClNO5 B14465053 Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride CAS No. 65859-28-1](/img/structure/B14465053.png)
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an azanium group, an oxirane ring, and a methyl prop-2-enoate moiety. These functional groups contribute to its reactivity and versatility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride typically involves multiple steps. One common method includes the reaction of dimethylamine with 2-(2-methylprop-2-enoyloxy)ethyl chloride to form the intermediate compound. This intermediate is then reacted with an epoxide, such as oxirane, under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the chloride ion can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.
作用機序
The mechanism by which Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride exerts its effects involves interactions with various molecular targets. The azanium group can form ionic bonds with negatively charged sites on proteins or nucleic acids, while the oxirane ring can undergo ring-opening reactions with nucleophiles. These interactions can modulate biological pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
Dimethyl anthranilate: Similar in having a dimethyl group but differs in its aromatic structure.
Methyl 2,2-dimethylpropanoate: Shares the methyl propanoate moiety but lacks the azanium and oxirane groups.
Uniqueness
Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
65859-28-1 |
|---|---|
分子式 |
C15H26ClNO5 |
分子量 |
335.82 g/mol |
IUPAC名 |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride |
InChI |
InChI=1S/C11H20NO3.C4H6O2.ClH/c1-9(2)11(13)14-6-5-12(3,4)7-10-8-15-10;1-3-4(5)6-2;/h10H,1,5-8H2,2-4H3;3H,1H2,2H3;1H/q+1;;/p-1 |
InChIキー |
AZKKHEQLSQSULF-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC1CO1.COC(=O)C=C.[Cl-] |
関連するCAS |
65859-28-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
